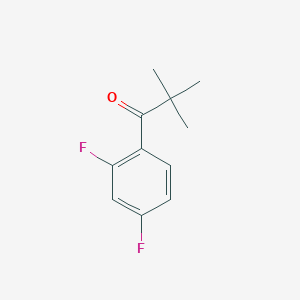

2',4'-Difluoro-2,2-dimethylpropiophenone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHPUYLELGWZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642483 | |

| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-71-4 | |

| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Retrosynthetic Analysis for 2',4'-Difluoro-2,2-dimethylpropiophenone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical.

The most common disconnection is the bond between the carbonyl carbon and the difluorinated aromatic ring. This approach suggests a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. nih.gov This pathway identifies 1,3-difluorobenzene (B1663923) and an acylating agent, such as pivaloyl chloride or pivalic anhydride, as the key precursors.

An alternative disconnection can be made at the bond between the carbonyl group and the tert-butyl moiety. This disconnection points towards a synthesis involving an organometallic reagent. This route would involve either a nucleophilic attack of a tert-butyl organometallic species (like tert-butylmagnesium chloride) on a 2,4-difluorobenzoyl derivative or the reaction of a 2,4-difluorophenyl organometallic compound with a pivaloyl derivative.

Established Synthetic Routes to Fluorinated Propiophenones

The synthesis of fluorinated propiophenones, including the target compound, often relies on well-established reactions tailored for aromatic ketone formation and fluorination.

Classical Acylation Reactions for Aryl Ketone Formation

The Friedel-Crafts acylation is a primary method for forming aryl ketones. organic-chemistry.org In the context of synthesizing this compound, this reaction involves the electrophilic aromatic substitution of 1,3-difluorobenzene with pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between pivaloyl chloride and the Lewis acid catalyst. youtube.com The electron-rich 1,3-difluorobenzene ring then attacks this acylium ion, leading to the formation of the ketone. The fluorine atoms on the ring are deactivating, but the ortho- and para-directing effects of the fluorine at position 1 guide the acylation primarily to the 4-position, resulting in the desired 2',4'-difluoro product.

A notable challenge with pivaloyl chloride in Friedel-Crafts reactions is a potential side reaction. The intermediate pivaloyl acylium ion can be unstable and may undergo decarbonylation (loss of carbon monoxide) to form the highly stable tert-butyl carbocation. guidechem.com, stackexchange.com This carbocation can then act as an electrophile, leading to the formation of tert-butylated benzene (B151609) derivatives as byproducts instead of the desired ketone. guidechem.com, stackexchange.com Careful control of reaction conditions is necessary to favor acylation over alkylation.

| Role | Compound | Purpose |

| Aromatic Substrate | 1,3-Difluorobenzene | Provides the difluorophenyl ring |

| Acylating Agent | Pivaloyl Chloride | Provides the pivaloyl group (carbonyl + tert-butyl) |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid that generates the acylium ion electrophile |

| Solvent | e.g., Dichloromethane | Inert medium for the reaction |

Nucleophilic and Electrophilic Fluorination Strategies Applied to Ketones

Instead of starting with a fluorinated arene, fluorine atoms can be introduced at various stages of the synthesis onto a pre-existing ketone scaffold.

Electrophilic Fluorination involves the use of reagents that act as a source of "F+". These reagents can fluorinate carbanions or other nucleophilic species. For instance, an enolate of a non-fluorinated propiophenone (B1677668) could be generated and then treated with an electrophilic fluorine source like N-Fluorodibenzenesulfonimide (NFSI) to introduce a fluorine atom. This strategy is particularly useful for creating α-fluoroketones.

Nucleophilic Fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion (F-). For aromatic systems, nucleophilic aromatic substitution (SNAr) can be employed. A propiophenone precursor with a suitable leaving group (e.g., a nitro or chloro group) at the 2' and 4' positions could react with a fluoride source, such as potassium fluoride or cesium fluoride, to yield the desired difluorinated product. mdpi.com The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack.

Specific Synthesis Approaches for this compound and its Direct Precursors

More targeted syntheses can be designed using halogenated intermediates or organometallic chemistry to build the final molecule.

Generation via Halogenated Intermediates

This strategy involves using a precursor that is already halogenated in a position that can later be removed or transformed. For example, a synthesis could commence with a readily available bromo-difluorobenzene derivative. Friedel-Crafts acylation could be performed on this substrate, followed by a de-bromination step (e.g., using catalytic hydrogenation) to yield the final product. This approach can be advantageous for controlling regioselectivity during the acylation step. Another possibility involves the synthesis of a halogenated ketone, such as 2-chloro-2',4'-difluoroacetophenone, which can then undergo further reactions.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide a powerful alternative to electrophilic substitution for forming carbon-carbon bonds.

A common approach involves the use of Grignard reagents. researchgate.net A 2,4-difluorophenyl Grignard reagent (2,4-difluorophenylmagnesium bromide) can be prepared from 1-bromo-2,4-difluorobenzene (B57218) and magnesium metal. This nucleophilic Grignard reagent can then be reacted with an electrophilic acyl source like pivaloyl chloride to form this compound. This method avoids the potential for rearrangement and polyalkylation that can sometimes affect Friedel-Crafts reactions. The formation of Grignard reagents from fluorinated aryl halides is a well-established process. nih.gov

| Role | Compound | Purpose |

| Organometallic Precursor | 1-Bromo-2,4-difluorobenzene | Source for the nucleophilic 2,4-difluorophenyl group |

| Metal | Magnesium (Mg) | Reacts with the precursor to form the Grignard reagent |

| Acylating Agent | Pivaloyl Chloride | Electrophilic source of the pivaloyl group |

| Solvent | e.g., Tetrahydrofuran (B95107) (THF) | Stabilizes the Grignard reagent |

An alternative organometallic route would involve reacting a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with a 2,4-difluorobenzoyl derivative, such as 2,4-difluorobenzoyl chloride. Both organometallic strategies offer precise control over the formation of the carbon-carbon bond central to the ketone structure.

Advanced Catalytic Methods for Fluorine Introduction

The direct and selective introduction of fluorine into aromatic rings is a challenging yet highly desirable transformation. Advanced catalytic methods have emerged as powerful tools to achieve this with greater efficiency and control compared to traditional methods.

One of the prominent modern fluorinating agents is Selectfluor® (F-TEDA-BF4), which is an electrophilic fluorinating reagent. Its use in conjunction with catalysts allows for the fluorination of a variety of substrates under milder conditions. For instance, silver-catalyzed chemoselective decarboxylative fluorination of malonic acid derivatives using Selectfluor can produce gem-difluoroalkanes. mdpi.com While not a direct aromatic fluorination, this showcases the utility of catalytic systems with modern reagents.

Palladium catalysis has also been a cornerstone of modern organic synthesis, and its application in C-F bond formation is a significant area of research. Palladium-catalyzed fluorination of arylboronic acid derivatives represents a viable route to aryl fluorides. harvard.edu This method is operationally simple and can be performed on a large scale. harvard.edu The mechanism is proposed to proceed through a single-electron-transfer (S.E.T.) pathway involving a Pd(III) intermediate. harvard.edu For the synthesis of this compound, a potential precursor could be a corresponding boronic acid derivative of 2,2-dimethylpropiophenone (B1678491), which could then be subjected to palladium-catalyzed fluorination.

Electrochemical fluorination offers a reagent-free approach to introduce fluorine. This method uses an electric current to generate a reactive fluorine species from a fluoride salt, which then reacts with the substrate. Selective electrochemical fluorination is a powerful tool for preparing various organofluoro molecules. gre.ac.uk

Modern Innovations in Fluoropropiophenone Synthesis

Recent years have witnessed a surge in innovative synthetic methodologies that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like fluoropropiophenones.

Transition-metal catalysis is a versatile tool for the construction of both carbon-carbon (C-C) and carbon-fluorine (C-F) bonds. nih.gov These methods are often characterized by their high efficiency and selectivity. nih.gov

For the synthesis of this compound, a key step is the formation of the C-C bond between the 2,4-difluorophenyl group and the pivaloyl moiety. A classic approach would be a Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride. However, this reaction can suffer from issues with regioselectivity and catalyst deactivation.

Modern cross-coupling reactions catalyzed by transition metals such as palladium, nickel, or copper offer a more controlled approach. For instance, a Negishi or Suzuki coupling could be envisioned where a 2,4-difluorophenyl organometallic reagent is coupled with a pivaloyl electrophile.

The formation of the C-F bonds on the aromatic ring can also be achieved via transition-metal catalysis. Palladium-catalyzed fluorination of aryl triflates is a well-established method. rsc.org Therefore, a synthetic route could involve the synthesis of a dihydroxy-2,2-dimethylpropiophenone, followed by conversion of the hydroxyl groups to triflates, and subsequent palladium-catalyzed fluorination.

The table below summarizes some representative transition-metal catalyzed reactions relevant to the synthesis of fluorinated aromatic ketones.

| Reaction Type | Catalyst | Substrates | Fluorine Source | Key Features |

| Suzuki Coupling | Pd(0) complexes | Aryl boronic acids and acyl halides | N/A (C-C bond formation) | Mild reaction conditions, high functional group tolerance. |

| Negishi Coupling | Ni or Pd complexes | Organozinc reagents and acyl halides | N/A (C-C bond formation) | High reactivity of organozinc reagents. |

| Buchwald-Hartwig Fluorination | Pd complexes with specialized ligands (e.g., BrettPhos) | Aryl triflates or halides | Metal fluorides (e.g., CsF) | Enables nucleophilic aromatic fluorination. nih.gov |

| C-H Activation/Fluorination | Pd, Rh, or Cu catalysts | Aromatic C-H bonds | Electrophilic fluorine sources (e.g., Selectfluor) | Direct functionalization of C-H bonds, high atom economy. |

Photochemical and electrochemical methods are gaining prominence as green and sustainable alternatives to traditional synthesis. These methods often proceed under mild conditions and can offer unique reactivity.

Photoredox catalysis, using visible light to drive chemical reactions, has been successfully applied to the synthesis of fluorinated compounds. For example, the photoredox difluoromethylation of enol silanes can be used to synthesize α-difluoromethyl aryl ketones. gre.ac.uk A similar strategy could potentially be adapted for the introduction of fluorine at other positions. Catalyst-free photochemical fluorination of the benzylic C-H bonds of aryl alkyl ketones using Selectfluor-based reagents under UV-A irradiation has also been demonstrated. chemrxiv.org

Electrochemical synthesis provides another avenue for the formation of fluorinated aromatics. Anodic oxidation of a substrate in the presence of a fluoride source can lead to electrophilic fluorination. This method avoids the use of harsh chemical oxidants.

The following table provides an overview of these modern synthetic approaches.

| Method | Energy Source | Key Reagents/Setup | Advantages | Potential Application |

| Photoredox Catalysis | Visible Light | Photocatalyst (e.g., Ru(bpy)3Cl2, fac-Ir(ppy)3), Fluorinating agent | Mild reaction conditions, high selectivity, green energy source. | Late-stage fluorination of complex molecules. |

| Catalyst-Free Photochemical Fluorination | UV-A Light | Selectfluor-based reagents | Avoids metal catalysts, simple setup. chemrxiv.org | Benzylic fluorination of ketones. chemrxiv.org |

| Electrochemical Synthesis | Electric Current | Electrolytic cell, fluoride-containing electrolyte | Reagent-free oxidation/reduction, potential for scale-up. | Direct fluorination of aromatic rings. |

While this compound itself is achiral, the development of stereoselective and enantioselective methods is crucial for the synthesis of chiral derivatives or related compounds with biological activity. The field of asymmetric synthesis of fluorinated molecules has seen significant progress.

For instance, the enantioselective synthesis of α-aryl ketones can be achieved through a cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols. researchgate.net This provides access to enantioenriched ketones with high enantioselectivities. researchgate.net Catalytic enantioselective methods for the preparation of α-quaternary ketones have also been developed, utilizing chiral phosphine (B1218219) ligands with copper catalysts. nih.gov

The stereoselective construction of a fluorinated chiral carbon center is a significant challenge. One approach involves the stereoselective fluorination of chiral enamides using electrophilic fluorinating agents like Selectfluor™. nih.gov This method allows for the synthesis of chiral α-fluoro-imides, which can be further converted to optically enriched α-fluoro-ketones. nih.gov Frustrated Lewis pair (FLP) mediated monoselective C-F activation of geminal difluoroalkanes using a chiral sulfide (B99878) as the Lewis base component has also been reported for the desymmetrization of geminal difluoroalkanes, providing access to stereoenriched fluorocarbons. semanticscholar.org

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. chemistryviews.orgictmumbai.edu.in This involves the use of safer solvents, reducing waste, and improving energy efficiency.

The synthesis of aromatic ketones can be made greener by using water as a solvent and air as the oxidant. chemistryviews.org Visible-light-induced aerobic C-H oxidation using a cerium chloride photosensitizer is one such example. chemistryviews.org This method is economical and can be performed at room temperature. chemistryviews.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another green alternative. Amine dehydrogenases, for example, can be used for the reductive amination of ketones with high stereoselectivity, using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydride source, with inorganic carbonate as the only byproduct. rsc.org Chemo-enzymatic one-pot cascades have also been developed for the synthesis of valuable aldehydes from renewable phenylpropenes, combining transition-metal catalysis with enzymatic transformations. rsc.org

Key principles of green chemistry and their application in the synthesis of fluorinated aromatic ketones are outlined below.

| Green Chemistry Principle | Application in Synthesis | Example |

| Prevention | Designing syntheses to minimize waste. | One-pot reactions and cascade sequences. rsc.org |

| Atom Economy | Maximizing the incorporation of all materials into the final product. | C-H activation reactions that avoid pre-functionalization. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. | Replacing hazardous reagents with greener alternatives (e.g., using air as an oxidant). chemistryviews.org |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of auxiliary substances like solvents. | Performing reactions in water or solvent-free conditions. chemistryviews.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Photochemical and some biocatalytic reactions. chemistryviews.orgrsc.org |

| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting. | Synthesis from plant-derived starting materials. rsc.org |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Transition-metal catalysis, biocatalysis. nih.govrsc.org |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Ketone Functional Group

The carbonyl group in 2',4'-Difluoro-2,2-dimethylpropiophenone is a primary site for chemical transformations, influenced by both the steric hindrance from the adjacent tert-butyl group and the electronic effects of the difluorinated aromatic ring.

Nucleophilic Addition Reactions

The ketone's carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. However, the bulky tert-butyl group can sterically hinder the approach of large nucleophiles. Common nucleophilic addition reactions for ketones include the formation of cyanohydrins and reactions with organometallic reagents.

A characteristic reaction is the addition of hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which typically proceeds via a nucleophilic addition followed by an elimination of water to form a 2,4-dinitrophenylhydrazone. researchgate.netyoutube.com This reaction serves as a classical test for aldehydes and ketones, resulting in a colored precipitate. quora.com

Alpha-Substituted Reactions (e.g., halogenation, alkylation)

Reactions at the alpha-carbon (the carbon atom adjacent to the carbonyl group) are characteristic of ketones that can form an enol or enolate. However, this compound lacks alpha-hydrogens on the tert-butyl side, preventing enolization at that position. The other alpha-position is the sp²-hybridized carbon of the aromatic ring, which does not participate in typical alpha-substitution reactions like halogenation or alkylation under standard conditions. Therefore, this particular ketone is not amenable to such transformations.

Reductions of the Carbonyl to Alcohols or Alkanes

The carbonyl group can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group (alkane). The choice of reducing agent dictates the outcome.

Reduction to Alcohols: Metal hydrides are commonly employed for the reduction of ketones to secondary alcohols. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. Zinc borohydride (Zn(BH₄)₂) is another reagent capable of reducing a variety of carbonyl compounds, including ketones, to their corresponding alcohols. scielo.org.mx

Reduction to Alkanes: For the complete reduction of the carbonyl to a methylene group, harsher conditions are typically required. Classic methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures). These reactions would convert this compound into 1-(2,4-difluorophenyl)-2,2-dimethylpropane.

Table 1: Summary of Reduction Reactions of the Ketone Functional Group

| Reaction Type | Reagent Example(s) | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol |

| Reduction to Alkane | Zinc Amalgam (Zn(Hg)), HCl (Clemmensen) | 1-(2,4-Difluorophenyl)-2,2-dimethylpropane |

| Reduction to Alkane | Hydrazine (N₂H₄), KOH (Wolff-Kishner) | 1-(2,4-Difluorophenyl)-2,2-dimethylpropane |

Reactivity of the Fluorinated Aromatic Ring

The two fluorine atoms on the phenyl group significantly influence the ring's reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. Halogens, like fluorine, are deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation of electrons. The acyl group (a ketone) is a deactivating, meta-directing group. organicmystery.comuci.edu

In this compound, the directing effects of the three substituents must be considered:

Fluorine at C2': Ortho-, para-directing to C1', C3', and C5'.

Fluorine at C4': Ortho-, para-directing to C3' and C5'.

Acyl group at C1': Meta-directing to C3' and C5'.

All three groups direct incoming electrophiles to the C3' and C5' positions. The fluorine atoms deactivate the ring, and the acyl group deactivates it further, making EAS reactions for this compound relatively difficult compared to benzene. However, under forcing conditions, substitution would be expected to occur at the positions reinforced by all substituents.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|---|

| -F | 2' | Withdrawing | Donating | Deactivating | Ortho, Para (to 1', 3', 5') |

| -F | 4' | Withdrawing | Donating | Deactivating | Ortho, Para (to 3', 5') |

| -COC(CH₃)₃ | 1' | Withdrawing | Withdrawing | Deactivating | Meta (to 3', 5') |

Nucleophilic Aromatic Substitution (SNAr) on Difluorinated Systems

Aromatic rings with strongly electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). Fluorine is a particularly good leaving group in SNAr reactions when activated by electron-withdrawing groups positioned ortho or para to it. mdpi.com

In this compound, the acyl group at C1' is a strong electron-withdrawing group. This group activates the fluorine atoms at the ortho (C2') and para (C4') positions for nucleophilic attack. A strong nucleophile can displace one of the fluorine atoms, typically the one at the para position (C4') due to a more stable intermediate Meisenheimer complex. nih.govresearchgate.net The reaction proceeds via a two-step mechanism: addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the fluoride (B91410) ion. nih.gov This reactivity is a key method for synthesizing more complex, highly functionalized aromatic compounds. mdpi.comnih.gov

Transformations Involving the 2,2-Dimethylpropiophenone (B1678491) Moiety

The primary transformation of the 2,2-dimethylpropiophenone moiety in this compound is its stereoselective reduction to the corresponding chiral alcohol, 1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-ol. This reaction is of considerable importance as it establishes a stereogenic center, yielding enantiomerically enriched products. Both chemical and biocatalytic methods have been explored for this purpose.

A prominent chemical method for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. nrochemistry.comalfa-chemistry.comwikipedia.org This method employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH3·THF). nrochemistry.comwikipedia.org The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery from the borane to one of the two enantiotopic faces of the ketone's carbonyl group. This results in the preferential formation of one enantiomer of the alcohol product. The predictability and high enantioselectivity of the CBS reduction make it a powerful tool for synthesizing chiral alcohols from a wide array of ketones. alfa-chemistry.comorganic-chemistry.org

Biocatalysis offers an alternative and often more environmentally benign approach to the asymmetric reduction of ketones. nih.gov Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly efficient and stereoselective catalysts. researchgate.net These enzymes, often found in microorganisms like yeast and bacteria, can reduce prochiral ketones to chiral alcohols with excellent enantiomeric excess (ee). nih.govresearchgate.net The use of whole-cell biocatalysts or isolated enzymes provides a green alternative to chemical reductants. nih.gov For instance, various studies have demonstrated the successful asymmetric reduction of acetophenone (B1666503) derivatives and other prochiral ketones using plant tissues or microbial cells, achieving high yields and enantioselectivities. nih.gov

The following table summarizes representative transformations of prochiral ketones, analogous to this compound, highlighting the stereochemical outcomes.

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Acetophenone | (R)-CBS catalyst, BH3·SMe2 | (R)-1-Phenylethanol | 97% | 95% |

| 2-Chloroacetophenone | (S)-CBS catalyst, BH3·SMe2 | (S)-2-Chloro-1-phenylethanol | 96% | 92% |

| Propiophenone (B1677668) | Rhodotorula mucilaginosa (whole cells) | (S)-1-Phenyl-1-propanol | >99% | High |

| 4'-Chloroacetophenone | Carrot (Daucus carota) tissue | (S)-1-(4-Chlorophenyl)ethanol | 98% | 80% |

Detailed Mechanistic Elucidation of Key Reaction Pathways

Understanding the intricate mechanisms of these transformations is paramount for optimizing reaction conditions and designing more efficient and selective catalysts.

Reaction Kinetics and Thermodynamics

The kinetics of asymmetric ketone reductions are influenced by several factors, including the nature of the substrate, the catalyst, the reducing agent, and the reaction conditions. In the context of the CBS reduction, the reaction is typically first order in both the ketone and the catalyst-borane complex. The rate of the reaction is also dependent on the steric and electronic properties of the ketone's substituents. The bulky tert-butyl group in this compound is expected to significantly influence the approach of the hydride reagent.

Thermodynamically, the reduction of a ketone to an alcohol is an exothermic process. The equilibrium of the reaction lies far to the side of the alcohol product. In asymmetric catalysis, the difference in the activation energies (ΔΔG‡) for the pathways leading to the two different enantiomers determines the enantioselectivity of the reaction. A larger ΔΔG‡ results in a higher enantiomeric excess of the major product. Computational studies on related systems have been employed to calculate the kinetic and thermodynamic parameters governing these transformations, providing insights into the factors controlling stereoselectivity. nih.gov

Investigation of Intermediates and Transition States

The currently accepted mechanism for the CBS reduction involves the formation of a key intermediate, a coordination complex between the oxazaborolidine catalyst, borane, and the ketone. nrochemistry.comwikipedia.org The initial step is the coordination of the Lewis acidic borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. nrochemistry.com This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, which then coordinates to the carbonyl oxygen of the ketone. nrochemistry.com

The stereoselectivity of the reduction is determined in the subsequent hydride transfer step, which proceeds through a highly organized, six-membered ring transition state. nrochemistry.com The steric repulsion between the substituents on the ketone and the catalyst directs the coordination of the ketone in a way that one face of the carbonyl is preferentially shielded. Specifically, the larger substituent on the ketone orients itself away from the bulky group on the catalyst, exposing one face of the carbonyl to hydride attack from the coordinated borane. nih.gov Recent computational and experimental studies suggest that London dispersion forces, which are attractive interactions, also play a crucial role in stabilizing the favored transition state, thereby influencing the enantioselectivity. nih.gov

The following table presents a summary of key mechanistic features for the asymmetric reduction of prochiral ketones.

| Mechanistic Feature | Description | Significance |

|---|---|---|

| Catalyst-Borane Complex | Formation of a coordination complex between the oxazaborolidine catalyst and borane. | Activates the borane as a hydride donor and enhances the Lewis acidity of the catalyst. nrochemistry.com |

| Ketone Coordination | The catalyst-borane complex coordinates to the carbonyl oxygen of the ketone. | Orients the ketone for stereoselective hydride transfer. |

| Six-Membered Transition State | Hydride transfer occurs via a highly ordered, chair-like or boat-like six-membered ring. | Determines the stereochemical outcome of the reaction based on steric and electronic interactions. nih.gov |

| Role of Substituents | Steric bulk and electronic nature of ketone and catalyst substituents. | Influences the preferred orientation of the ketone in the transition state, dictating enantioselectivity. nih.gov |

Advanced Spectroscopic and Structural Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that maps the carbon-hydrogen framework of a molecule and provides information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. For 2',4'-Difluoro-2,2-dimethylpropiophenone, NMR is crucial for confirming the presence and connectivity of the difluorophenyl group, the carbonyl moiety, and the tert-butyl group.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic region will display complex splitting patterns due to coupling between the protons and with the fluorine atoms. The tert-butyl group should appear as a sharp singlet, as all nine protons are chemically equivalent and have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values based on the analysis of similar compounds, as specific experimental data for this compound is not readily available in the searched sources.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | m | 1H | Aromatic H |

| ~ 6.9 - 7.2 | m | 2H | Aromatic H |

| ~ 1.3 | s | 9H | -C(CH₃)₃ |

s = singlet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of different carbon environments in a molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the difluorinated aromatic ring. The signals for the aromatic carbons will exhibit splitting due to coupling with the fluorine atoms (C-F coupling), which can be a valuable tool for assigning the specific carbon atoms within the ring.

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are predicted values based on the analysis of similar compounds, as specific experimental data for this compound is not readily available in the searched sources.)

| Chemical Shift (δ, ppm) | Assignment |

| > 200 | C=O (carbonyl) |

| ~ 160 - 170 (d) | Aromatic C-F |

| ~ 130 - 135 (d) | Aromatic C-H |

| ~ 110 - 120 (d) | Aromatic C-H |

| ~ 100 - 110 (t) | Aromatic C-H |

| ~ 45 | -C (CH₃)₃ |

| ~ 28 | -C(C H₃)₃ |

d = doublet, t = triplet (due to C-F coupling)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns of these signals provide definitive information about their positions (ortho and para to the propiophenone (B1677668) group) and their coupling with nearby protons and the other fluorine atom.

Table 3: Predicted ¹⁹F NMR Data for this compound (Note: These are predicted values based on the analysis of similar compounds, as specific experimental data for this compound is not readily available in the searched sources.)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -100 to -110 | m | F at C-4' |

| ~ -110 to -120 | m | F at C-2' |

m = multiplet

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound, often to four or five decimal places. This high accuracy enables the unambiguous determination of the elemental formula of the molecule. For this compound, HR-ESI-MS would be used to confirm its molecular formula of C₁₁H₁₂F₂O.

Table 4: Predicted HR-ESI-MS Data for this compound (Note: These are predicted values based on the known atomic masses.)

| Ion | Calculated m/z |

| [M+H]⁺ | 199.0929 |

| [M+Na]⁺ | 221.0748 |

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. For a pure sample of this compound, GC-MS would provide a retention time characteristic of the compound under the specific GC conditions and a mass spectrum showing the molecular ion peak and various fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Key fragmentation pathways would likely involve the loss of the tert-butyl group and cleavage at the carbonyl group.

Table 5: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound (Note: These are predicted values based on common fragmentation patterns for similar structures.)

| m/z | Proposed Fragment |

| 198 | [C₁₁H₁₂F₂O]⁺ (Molecular Ion) |

| 141 | [C₇H₃F₂O]⁺ (Loss of C(CH₃)₃) |

| 113 | [C₆H₃F₂]⁺ (Loss of COC(CH₃)₃) |

| 57 | [C(CH₃)₃]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance against wavenumber. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

A hypothetical table of expected IR absorption bands is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ketone) | 1680 - 1700 | Stretching |

| C-F (Aryl Fluoride) | 1100 - 1400 | Stretching |

| C-C (tert-Butyl) | 1200 - 1260 | Skeletal Vibrations |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic, tert-Butyl) | 2850 - 3000 | Stretching |

| Aromatic Ring | 1450 - 1600 | C=C Stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information on the molecular structure.

A hypothetical table of expected Raman shifts is presented below.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

| Aromatic Ring | 1580 - 1610 | Ring Breathing |

| C=O (Ketone) | 1670 - 1710 | Stretching |

| C(CH₃)₃ (tert-Butyl) | 750 - 850 | Symmetric Stretching |

| C-F (Aryl Fluoride) | 1100 - 1300 | Stretching |

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms within a crystal.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's solid-state structure. If a suitable single crystal of this compound were grown, this technique could elucidate bond lengths, bond angles, and intermolecular interactions.

A hypothetical table of crystallographic data that would be obtained is presented below.

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 8.456 |

| c (Å) | e.g., 12.789 |

| β (°) | e.g., 95.43 |

| Volume (ų) | e.g., 1092.1 |

| Z (molecules per cell) | e.g., 4 |

| Calculated Density (g/cm³) | e.g., 1.22 |

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid. While not providing the atomic-level detail of single-crystal XRD, it is useful for phase identification, purity analysis, and determining lattice parameters. The PXRD pattern of this compound would consist of a series of peaks at specific 2θ angles, corresponding to the different crystal lattice planes.

A hypothetical table of prominent PXRD peaks is presented below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 75 |

| 20.8 | 4.27 | 90 |

| 25.1 | 3.54 | 60 |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its physical and chemical properties. These calculations solve the Schrödinger equation, or approximations of it, for a given molecular system.

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to determine the ground state properties of molecules. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data. In contrast, DFT methods calculate the total energy of a system based on its electron density, offering a balance between accuracy and computational cost that has made it a popular tool for molecular analysis. researchgate.net

For a molecule like 2',4'-Difluoro-2,2-dimethylpropiophenone, DFT calculations, particularly with hybrid functionals like B3LYP, are effective for optimizing the molecular geometry and predicting vibrational frequencies. researchgate.netnih.gov The ground-state optimized geometry corresponds to the lowest energy arrangement of the atoms. From this optimized structure, various properties can be calculated, including bond lengths, bond angles, and dihedral angles. For instance, in studies of related fluorinated benzamide (B126) compounds, DFT has been used to determine that aromatic C-C bond lengths are typically around 1.40 Å, while the introduction of different functional groups can cause slight variations in the ring's bond angles from the ideal 120°. nih.gov

Table 1: Illustrative Ground State Properties Calculated for a Substituted Benzene (B151609) Derivative (4-ethoxy-2, 3-difluoro benzamide) using DFT

This table provides an example of typical data obtained from DFT calculations for a structurally related molecule, as specific data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C=O | 1.222 Å |

| Bond Length | C-F | 1.353 Å |

| Bond Length | Aromatic C-C | ~1.39 Å |

| Bond Angle | C-C-C (in ring) | ~116-122° |

| Dihedral Angle | C2–C3–C4–O10 | 180.0° |

Source: Adapted from data on 4-ethoxy-2, 3-difluoro benzamide. researchgate.net

The accuracy of quantum mechanical calculations is highly dependent on the "level of theory," which encompasses both the method (e.g., Hartree-Fock, B3LYP, MP2) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

The choice of basis set represents a trade-off between computational cost and accuracy. rowansci.com

Minimal basis sets (e.g., STO-3G): Use the minimum number of functions required for each atom. They are computationally fast but often provide only qualitative results.

Split-valence basis sets (e.g., Pople-style 6-31G(d,p)): Offer more flexibility by using multiple functions for valence orbitals. The addition of polarization functions (d,p) allows for non-spherical electron distribution, which is crucial for accurately describing chemical bonds. gaussian.com

Correlation-consistent basis sets (e.g., Dunning's cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing high accuracy, especially when electron correlation is included. gaussian.com

Diffuse functions (+): Adding diffuse functions (e.g., 6-31+G(d,p)) is important for describing systems with lone pairs, anions, or excited states where electrons are far from the nucleus. gaussian.combohrium.com

For a molecule containing electronegative fluorine and oxygen atoms like this compound, a split-valence basis set such as 6-311++G(d,p) is often a good starting point to achieve a reasonable balance of accuracy and efficiency for geometry optimization and electronic property calculations. researchgate.net

Table 2: Common Basis Sets in Quantum Chemistry

| Basis Set Type | Example | Description | Typical Application |

|---|---|---|---|

| Minimal | STO-3G | Each atomic orbital is represented by a single basis function. | Quick initial calculations, very large systems. |

| Split-Valence | 6-31G(d) | Valence orbitals are split into inner and outer functions; includes polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations. |

| Triple-Zeta Split-Valence | 6-311+G(d,p) | Valence orbitals are split into three functions; includes diffuse functions on heavy atoms and polarization on hydrogen. | Higher accuracy calculations, systems with anions or lone pairs. |

Electron correlation refers to the interaction between electrons in a multi-electron system. The simplest ab initio method, Hartree-Fock (HF), neglects this effect by treating each electron as moving in an average field of all other electrons. For accurate quantitative predictions, electron correlation must be considered. rsc.org

DFT methods, such as B3LYP, implicitly include some electron correlation through the exchange-correlation functional, which is why they are often more accurate than HF at a similar computational cost. researchgate.net

For higher accuracy, post-Hartree-Fock methods can be employed:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to include dynamic electron correlation. It often provides significant improvement over HF for geometries and energies.

Coupled Cluster (CC) Theory (e.g., CCSD, CCSD(T)): These methods are considered the "gold standard" in quantum chemistry for their high accuracy in accounting for electron correlation. rsc.org However, they are computationally very demanding and are typically reserved for smaller systems or for benchmarking results from less expensive methods. rsc.org

In systems with significant electron delocalization or multiple electronegative atoms, like this compound, electron correlation can influence the calculated electronic properties and relative energies of different conformations. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to explore the conformational space and macroscopic properties of molecules.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Fluorine substitution is known to have a significant impact on molecular conformation. semanticscholar.org For this compound, rotation around the single bonds—particularly the bond connecting the carbonyl group to the difluorophenyl ring and the bond connecting the carbonyl to the tert-butyl group—will define its conformational landscape.

The process typically involves a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov This scan identifies energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between them. Each identified minimum is then subjected to a full geometry optimization to find the precise low-energy structure. nih.gov Studies on similar fluorinated molecules have shown that interactions between the fluorine atoms and other parts of the molecule are critical in determining the preferred conformation. nih.govelsevierpure.com

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. nih.gov It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. researchgate.net

The MEP map is typically color-coded:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating a relative deficiency of electrons. These are sites prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net The fluorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the methyl groups and potentially the aromatic ring would exhibit positive potential (blue). researchgate.net

Table 3: General Interpretation of MEP Map Colors

| Color Range | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | High electron density; site for electrophilic attack. |

| Orange/Yellow | Intermediate Negative | Moderate electron density. |

| Green | Zero / Neutral | Non-polar region. |

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a primary computational method used to predict a range of molecular properties, including spectroscopic parameters. By solving the Schrödinger equation for a given molecule, DFT can provide accurate estimations of NMR chemical shifts, coupling constants, and vibrational frequencies.

NMR Chemical Shifts and Coupling Constants

The prediction of 1H, 13C, and 19F NMR spectra is a valuable application of computational chemistry. Theoretical calculations of chemical shifts for this compound would involve geometry optimization of the molecule followed by the calculation of nuclear shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for 1H and 13C, and a suitable fluorine standard for 19F.

A hypothetical data table for predicted NMR chemical shifts is presented below. The values are illustrative and would need to be calculated using rigorous computational methods.

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) - Gas Phase | Predicted Chemical Shift (ppm) - Solvated |

| 1H | ||

| Methyl (CH3) | Value | Value |

| Aromatic H | Value | Value |

| 13C | ||

| Carbonyl (C=O) | Value | Value |

| Methyl (CH3) | Value | Value |

| Quaternary C | Value | Value |

| Aromatic C-F | Value | Value |

| Aromatic C-H | Value | Value |

| Aromatic C-C=O | Value | Value |

| 19F | ||

| F at C-2' | Value | Value |

| F at C-4' | Value | Value |

Note: These values are placeholders and require actual computational results for validation.

Vibrational Frequencies and Intensities

Computational methods can also predict the infrared (IR) and Raman spectra of this compound. Following geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsional vibrations. The calculated IR and Raman intensities help in assigning the peaks observed in experimental spectra.

Theoretical vibrational analysis can aid in the structural characterization of the compound and can be particularly useful in identifying specific functional groups and their local environment. For instance, the calculated frequency of the carbonyl (C=O) stretch would be sensitive to the electronic effects of the difluorophenyl ring.

A representative table of calculated vibrational frequencies is provided below.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Predicted IR Intensity | Predicted Raman Activity |

| C=O Stretch | Value | High | Moderate |

| C-F Stretch | Value | High | Low |

| Aromatic C=C Stretch | Value | Moderate | High |

| C-H Stretch (Methyl) | Value | Moderate | Moderate |

| C-H Bend (Aromatic) | Value | Moderate | Low |

Note: The values and intensities in this table are illustrative and would be the output of a DFT frequency calculation.

Computational Investigations of Reaction Mechanisms and Pathways

Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and determine the energetics of the process.

Transition State Characterization

A transition state (TS) is a high-energy structure that connects reactants and products. Locating and characterizing the TS is a central goal of mechanistic studies. Computational methods can search for the saddle point on the potential energy surface corresponding to the TS. A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The geometric parameters of the TS, such as bond lengths and angles of forming and breaking bonds, provide a snapshot of the bond reorganization process during the reaction.

Reaction Energy Profiles and Activation Barriers

Once the reactants, intermediates, transition states, and products have been computationally identified and their energies calculated, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the energy changes throughout the reaction. The activation barrier, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. A higher activation barrier implies a slower reaction. Computational studies can compare the activation barriers of different possible pathways to predict the most likely reaction mechanism.

In Silico Screening and Design of Novel Derivatives

Computational methods are increasingly used in the early stages of drug discovery and materials science for the in silico screening and design of new molecules with desired properties. Starting with the core structure of this compound, novel derivatives can be designed by introducing various substituents at different positions on the aromatic ring or by modifying the propiophenone (B1677668) side chain.

Large virtual libraries of these derivatives can be rapidly screened for properties such as biological activity (through molecular docking simulations with a target protein), electronic properties, or reactivity. This computational pre-screening can prioritize a smaller, more manageable set of candidate molecules for synthesis and experimental testing, thereby saving significant time and resources. For example, derivatives could be designed to enhance a particular biological activity or to fine-tune the electronic properties for applications in materials science.

Synthesis and Chemical Studies of Derivatives and Analogs

Systematic Modification of the Alkyl Side Chain

Alterations to the alkyl side chain of propiophenone (B1677668) analogs can significantly impact their chemical and physical properties. Research into related conjugated polymers has shown that the length of the alkyl side chain can control the formation of different semi-crystalline phases, which in turn affects properties like charge transport and doping kinetics. nih.govresearchgate.net For instance, in poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), varying the side chain length from n-octyl to n-octyldecyl influences the mechanism of dopant insertion and the final doping level achieved. nih.gov While not directly studying 2',4'-Difluoro-2,2-dimethylpropiophenone, these findings suggest that modifying the 2,2-dimethylpropyl group could similarly tune its solid-state packing and intermolecular interactions, thereby altering its reactivity and function.

Exploration of Different Fluorination Patterns on the Aryl Ring

The position of fluorine atoms on the aromatic ring is a critical determinant of a molecule's electronic properties and biological activity. The addition of fluorine atoms to a benzene (B151609) ring introduces a set of π-bonding and antibonding orbitals that can affect the molecule's aromaticity. researchgate.net Studies on fluorophenylhydroxamates have demonstrated that different fluorination patterns lead to a wide range of inhibitory potencies against histone deacetylase 6 (HDAC6). nih.govnih.gov For example, a meta-difluorophenylhydroxamate showed the best inhibitory potency, while ortho-fluorophenylhydroxamates had the worst. nih.govnih.gov This highlights that the specific placement of fluorine, such as the 2',4'-difluoro pattern, is not arbitrary and has a profound impact on molecular interactions. The electron-withdrawing nature of fluorine can decrease the aromaticity of the ring, which can influence its reactivity. researchgate.net

Introduction of Other Substituents on the Aromatic Ring

Beyond fluorine, the introduction of other substituents like bromo, chloro, and methoxy (B1213986) groups onto the aromatic ring allows for the fine-tuning of a molecule's electronic and steric properties. beilstein-journals.orgresearchgate.netnih.gov The synthesis of various halogen-substituted (bromo, chloro, fluoro) 2-methoxyethyl phenylcyanoacrylates has been achieved through Knoevenagel condensation. researchgate.net Similarly, bromo and methoxy substituted Schiff base complexes have been synthesized and characterized. nih.gov The introduction of a difluoro(methoxy)methyl group (CF2OCH3) has also been explored, which acts as a moderately electron-withdrawing substituent. nuph.edu.uaresearchgate.netnuph.edu.ua These modifications can significantly alter the reactivity and potential applications of the parent compound.

| Substituent | Synthetic Method | Key Finding | Reference |

|---|---|---|---|

| Bromo, Chloro, Fluoro | Knoevenagel Condensation | Successful synthesis of various halogen-substituted phenylcyanoacrylates. | researchgate.net |

| Bromo, Methoxy | Condensation Reaction | Formation of Schiff base complexes with varied electronic properties. | nih.gov |

| Difluoro(methoxy)methyl | Fluorodesulfurization of thionoesters | Acts as a moderately electron-withdrawing group. | nuph.edu.uaresearchgate.netnuph.edu.ua |

Synthesis and Characterization of Propiophenone-derived Hydrazones and Related Compounds

Hydrazones, formed by the condensation of hydrazines with carbonyl compounds like propiophenone, are a versatile class of derivatives. nih.govmdpi.comumt.edu.pk The synthesis typically involves reacting the ketone with a hydrazine (B178648) derivative, often in the presence of an acid catalyst. mdpi.comajpamc.com For example, chromone-hydrazone derivatives have been synthesized by reacting 3-formylchromone with various hydrazine compounds. mdpi.com These reactions are generally straightforward and yield crystalline products that can be characterized using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. mdpi.comajpamc.com The formation of the C=N bond in the hydrazone is a key characteristic, and its presence can be confirmed by the appearance of a characteristic stretching vibration in the FT-IR spectrum. ajpamc.com The reactivity and stability of hydrazones can be influenced by factors such as pH and the nature of the substituents on both the ketone and hydrazine moieties. nih.gov

Structure-Reactivity and Structure-Function Correlations within Analog Series

Understanding the relationship between a molecule's structure and its reactivity or function is a fundamental goal of chemical research. For aromatic compounds, the Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants with the electronic effects of substituents. libretexts.org Substituents are assigned a sigma (σ) value that reflects their electron-donating or electron-withdrawing ability. libretexts.org Electron-withdrawing groups, such as the fluoro substituents in this compound, generally have positive σ values and tend to increase the reactivity of the aromatic ring towards nucleophilic attack. libretexts.orgresearchgate.net

Kinetic studies of nucleophilic substitution reactions involving substituted phenyl benzoates have shown that the nature of the substituent significantly influences the reaction mechanism and rate. researchgate.netrsc.org For instance, the correlation of reaction rates with σ- constants can indicate whether the leaving group departure is part of the rate-determining step. rsc.org Such analyses are crucial for predicting the behavior of new analogs and for the rational design of compounds with desired properties.

| Substituent Effect | Correlation Method | Impact on Reactivity | Reference |

|---|---|---|---|

| Electron-withdrawing | Hammett plots (σ values) | Increases rate of nucleophilic substitution. | libretexts.orgresearchgate.net |

| Electron-donating | Hammett plots (σ values) | Decreases rate of nucleophilic substitution. | libretexts.org |

| Leaving group ability | Correlation with σ- constants | Provides insight into the rate-determining step of the reaction. | rsc.org |

Applications in Chemical Synthesis As a Building Block

Utilization as a Precursor for Advanced Fluorinated Organic Compounds

The presence of two fluorine atoms on the phenyl ring of 2',4'-Difluoro-2,2-dimethylpropiophenone significantly influences its electronic properties, making it an attractive precursor for a variety of advanced fluorinated organic compounds. The fluorine atoms can enhance the metabolic stability and lipophilicity of molecules, which is a desirable trait in the development of pharmaceuticals and agrochemicals.

The ketone functional group can be readily transformed into other functional groups. For instance, reduction of the ketone would yield a secondary alcohol, which could then undergo further reactions. Enantioselective reduction could provide access to chiral fluorinated building blocks, which are of high value in medicinal chemistry.

Potential Transformations of this compound:

| Reaction Type | Potential Product | Significance |

| Reduction | 1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-ol | Precursor to chiral compounds |

| Grignard Reaction | Tertiary alcohols | Introduction of new carbon-carbon bonds |

| Wittig Reaction | Alkenes | Formation of carbon-carbon double bonds |

| Baeyer-Villiger Oxidation | Esters | Access to different functional groups |

Role in the Construction of Complex Molecular Architectures

Building blocks are fundamental to the synthesis of complex molecular architectures. While direct examples involving this compound are scarce, compounds with similar structural motifs, such as other difluorinated ketones, are utilized in multi-step syntheses. The difluorophenyl moiety can act as a key structural element, while the ketone provides a handle for elongation and diversification of the molecular structure.

For example, the carbonyl group can participate in aldol (B89426) condensations or Mannich reactions, allowing for the formation of larger, more intricate molecules. The fluorine atoms can direct ortho-metalation, providing a regioselective method for introducing additional substituents onto the aromatic ring, further contributing to the construction of complex and functionally diverse molecules.

Intermediacy in the Synthesis of Specialty Chemicals

Fluorinated compounds are integral to the production of a wide array of specialty chemicals, including liquid crystals, dyes, and various industrial chemicals. daikinchem.de Given its structure, this compound could serve as a key intermediate in the synthesis of such materials. The combination of the difluorophenyl group and the sterically hindered ketone may impart unique properties to the final products, such as thermal stability or specific electronic characteristics.

The synthesis of specialty chemicals often involves multi-step processes where a key intermediate dictates the core structure of the final product. While specific pathways originating from this compound are not detailed in the available literature, its potential as a precursor is evident from the general importance of fluorinated ketones in this field.

Potential in Materials Chemistry and Polymer Science

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net Monomers containing fluorine are crucial for the synthesis of these high-performance materials. While there is no direct evidence of this compound being used as a monomer in polymerization reactions, its structure suggests potential applications in materials science.

For instance, it could be chemically modified to introduce polymerizable groups. The resulting fluorinated monomer could then be incorporated into polymers to enhance their properties. The bulky tert-butyl group might influence the polymer's physical properties, such as its glass transition temperature and solubility. The difluorophenyl moiety would be expected to contribute to the thermal stability and chemical inertness of the resulting polymer.

Emerging Research Directions and Future Outlook

Development of More Sustainable and Atom-Economical Synthetic Protocols

The synthesis of specialty chemicals like 2',4'-Difluoro-2,2-dimethylpropiophenone is increasingly scrutinized through the lens of green chemistry. The focus is on developing protocols that are not only efficient but also minimize waste and environmental impact.

Traditional synthetic routes to aromatic ketones often involve Friedel-Crafts acylation or Grignard reactions. sigmaaldrich.comstudymind.co.ukyoutube.com While effective, these methods can have drawbacks such as the use of stoichiometric amounts of Lewis acid catalysts in Friedel-Crafts reactions, which generate significant waste, or the use of hazardous solvents in Grignard syntheses. sigmaaldrich.comorganic-chemistry.org

Future research is directed towards creating more sustainable alternatives. For Friedel-Crafts acylation, this includes the exploration of reusable solid acid catalysts and solvent-free reaction conditions. organic-chemistry.org Visible-light-induced aerobic C-H oxidation presents another green and highly atom-economical strategy for producing aromatic ketones, utilizing air as the oxidant and water as a benign solvent. chemistryviews.org

In the context of Grignard reactions, a significant advancement lies in the substitution of traditional ethereal solvents with greener alternatives. rsc.org Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources, can be a superior alternative to tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O), offering comparable or even better performance while being more environmentally friendly. rsc.org The use of ultrasound has also been shown to promote Grignard reactions, leading to faster and more reproducible outcomes, which can contribute to a more efficient and sustainable process. psu.edu

The principles of atom economy, which emphasize the incorporation of all reactant atoms into the final product, are also central to future synthetic designs. savemyexams.com Multi-component reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, represent a promising avenue for improving the atom economy of syntheses leading to or utilizing fluorinated ketones. umb.edu

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes.

For the synthesis of this compound, AI and ML algorithms can be employed to:

Predict Reaction Outcomes: By learning from existing chemical literature and reaction databases, ML models can predict the yield and potential byproducts of a given reaction, aiding chemists in selecting the most promising synthetic strategies.

Optimize Reaction Conditions: AI can explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst) to identify the optimal set of conditions for maximizing yield and minimizing impurities.

Design Novel Synthetic Pathways: Retrosynthesis prediction tools powered by AI can propose novel and potentially more efficient synthetic routes to the target molecule, moving beyond established methods.

This data-driven approach can significantly accelerate the research and development process, reducing the need for extensive trial-and-error experimentation.

Advancements in In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions is crucial for ensuring process safety, optimizing reaction performance, and gaining a deeper understanding of reaction mechanisms. In situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are becoming indispensable tools in modern chemical manufacturing.

For the synthesis of this compound, particularly via a Grignard reaction, in situ monitoring offers significant advantages. Grignard reactions are notoriously exothermic and can be challenging to control. psu.edu Real-time monitoring can provide critical information on reaction initiation, progress, and the accumulation of reactive intermediates.

Techniques such as Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy are well-suited for monitoring Grignard reactions. These methods can track the concentration of reactants and products in real-time, allowing for precise control over the addition of reagents and immediate detection of any process deviations. This level of control not only enhances the safety of the process but also improves product quality and yield.

The data generated from in situ monitoring can also be used to build kinetic models of the reaction, providing valuable insights that can be used for further process optimization and scale-up.

Expanding the Scope of Derivatization for Novel Chemical Functionalities

The carbonyl group of this compound serves as a versatile handle for further chemical transformations, opening up avenues for the synthesis of a wide array of novel compounds with potentially interesting biological or material properties.

Future research will likely focus on exploring various derivatization reactions, including:

Condensation Reactions: The reaction of the ketone with reagents like 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) can be used for characterization, but similar condensation reactions can lead to the formation of hydrazones, oximes, and other derivatives with potential applications in medicinal chemistry and materials science. libretexts.orgchemguide.co.ukwikipedia.orgyoutube.com

Synthesis of Heterocycles: Fluorinated heterocycles are of significant interest in the pharmaceutical and agrochemical industries due to their unique properties. taylorfrancis.comresearchgate.netnih.govle.ac.uk The ketone functionality of this compound can be utilized as a starting point for the construction of various heterocyclic rings, such as pyrimidines, pyridines, and others, through multicomponent reactions or cycloaddition strategies. taylorfrancis.comnih.gov

Asymmetric Synthesis: The development of stereoselective reductions or additions to the carbonyl group can provide access to chiral alcohols, which are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals.

Fluorination Reactions: Further selective fluorination at the α-position to the carbonyl group could introduce additional fluorine atoms, leading to compounds with altered electronic properties and biological activities. organic-chemistry.org

The exploration of these derivatization pathways will undoubtedly expand the chemical space accessible from this compound, paving the way for the discovery of new molecules with valuable applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',4'-Difluoro-2,2-dimethylpropiophenone, and how can reaction yields be improved?

- Methodological Answer : Focus on Friedel-Crafts acylation or halogen-directed coupling strategies. Utilize computational tools like the PISTACHIO or REAXYS databases to predict feasible pathways and optimize reaction conditions (e.g., solvent polarity, catalyst selection). High-throughput screening of precursor combinations can enhance yield, as demonstrated in similar difluorinated acetophenones .

- Key Parameters : Monitor reaction temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 for acyl chloride to aromatic substrate).

Q. Which purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. For trace impurities, preparative HPLC with a C18 column is recommended. Comparative studies on analogous compounds show >95% purity via these methods .

- Critical Step : Confirm purity via melting point analysis (expected range: 100–110°C) and GC-MS.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- Methodological Answer :

- ¹⁹F NMR : Look for distinct shifts at δ -110 to -115 ppm (2',4'-F positions) and coupling patterns (J = 8–12 Hz for ortho-fluorines).

- IR : A strong carbonyl stretch at ~1680 cm⁻¹ and C-F vibrations at 1200–1250 cm⁻¹.

- MS : Molecular ion peak at m/z ~210 (C₁₁H₁₁F₂O) with fragmentation patterns matching the dimethylpropiophenone backbone .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Investigate fluorine’s electron-withdrawing effects on aromatic ring activation. Use density functional theory (DFT) to model transition states in Suzuki-Miyaura couplings. Comparative kinetic studies with non-fluorinated analogs can highlight rate differences. Evidence from similar compounds suggests enhanced electrophilicity at the carbonyl group due to fluorine substitution .

- Experimental Design : Conduct Hammett plots to correlate substituent effects with reaction rates.

Q. How do computational models predict the environmental degradation pathways of this compound?

- Methodological Answer : Apply EPI Suite or TEST software to simulate hydrolysis, photolysis, and biodegradation. Focus on the stability of the difluorinated aromatic ring and propiophenone backbone. Studies on 4,4'-difluorobenzophenone indicate slow hydrolysis under alkaline conditions (t₁/₂ > 30 days at pH 9) .

- Data Validation : Cross-reference predictions with LC-MS/MS analysis of degradation products.

Q. How should researchers address contradictions in reported bioactivity data for fluorinated propiophenones?

- Methodological Answer :

- Reproducibility : Standardize assay conditions (e.g., cell lines, solvent controls).

- Meta-Analysis : Compare datasets from independent studies, focusing on structural analogs like 2',4'-difluoroacetophenone. Discrepancies may arise from impurity profiles or stereochemical variations .

- Advanced Analytics : Use metabolomics (e.g., UPLC-QTOF) to identify off-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro